molecular formula C10H6N2O3 B14312542 2-Diazonio-5-methoxy-1-oxo-1H-inden-3-olate CAS No. 115044-20-7

2-Diazonio-5-methoxy-1-oxo-1H-inden-3-olate

Cat. No.: B14312542
CAS No.: 115044-20-7
M. Wt: 202.17 g/mol
InChI Key: JORFLVDZOCKQTE-UHFFFAOYSA-N
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Description

2-Diazonio-5-methoxy-1-oxo-1H-inden-3-olate is a chemical compound with a unique structure that includes a diazonium group, a methoxy group, and an indenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diazonio-5-methoxy-1-oxo-1H-inden-3-olate typically involves the diazotization of 5-methoxy-1-oxo-1H-inden-3-ol. This process can be carried out using sodium nitrite and hydrochloric acid under cold conditions to form the diazonium salt . The reaction is generally performed in an aqueous medium to ensure the stability of the diazonium compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial to ensure the consistent quality of the product.

Chemical Reactions Analysis

Types of Reactions

2-Diazonio-5-methoxy-1-oxo-1H-inden-3-olate undergoes various types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides or hydroxides, leading to the formation of substituted indenones.

    Coupling Reactions: The compound can participate in azo coupling reactions with aromatic compounds to form azo dyes.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Typically involve reagents like potassium iodide or sodium hydroxide under mild conditions.

    Coupling Reactions: Often use phenols or anilines in the presence of a base such as sodium acetate.

    Reduction Reactions: Commonly employ reducing agents like sodium sulfite or stannous chloride.

Major Products Formed

    Substituted Indenones: Formed through nucleophilic substitution.

    Azo Dyes: Resulting from azo coupling reactions.

    Amines: Produced via reduction of the diazonium group.

Scientific Research Applications

2-Diazonio-5-methoxy-1-oxo-1H-inden-3-olate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Diazonio-5-methoxy-1-oxo-1H-inden-3-olate involves its ability to form reactive intermediates, such as diazonium ions, which can interact with various molecular targets. These interactions can lead to the formation of covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their normal function. The compound’s effects are mediated through pathways involving electrophilic aromatic substitution and nucleophilic addition reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Diazonio-1-methyl-1H-inden-3-olate
  • 2-Diazonio-1,3-indanedione

Uniqueness

2-Diazonio-5-methoxy-1-oxo-1H-inden-3-olate is unique due to the presence of the methoxy group, which can influence its reactivity and stability. This structural feature distinguishes it from other diazonium compounds and can lead to different chemical behaviors and applications.

Properties

CAS No.

115044-20-7

Molecular Formula

C10H6N2O3

Molecular Weight

202.17 g/mol

IUPAC Name

2-diazo-5-methoxyindene-1,3-dione

InChI

InChI=1S/C10H6N2O3/c1-15-5-2-3-6-7(4-5)10(14)8(12-11)9(6)13/h2-4H,1H3

InChI Key

JORFLVDZOCKQTE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=[N+]=[N-])C2=O

Origin of Product

United States

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